N-(4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide
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Description
N-(4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C19H29N3O5S2 and its molecular weight is 443.58. The purity is usually 95%.
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Scientific Research Applications
Pyruvate Kinase Deficiency Treatment
This compound has been used in the treatment of conditions associated with pyruvate kinase such as pyruvate kinase deficiency . The compound is provided in amorphous and crystalline hemisulfate salt forms .
Antifungal Activity
A series of N-(4-(N’-substituted sulfamoyl)phenyl)myrtenamides containing a heterocycle were designed and synthesized using α-pinene as the starting material . These compounds exhibited certain antifungal activity against five tested fungi .
Herbicidal Activity
One of the synthesized compounds displayed herbicidal activity against the root of rape (Brassica campestris) at 100 μg/mL .
Antimalarial Activity
Structurally simple synthetic 1, 4-disubstituted piperidines have been evaluated for their antimalarial activity . These compounds showed high selectivity for resistant Plasmodium falciparum .
Synthesis of Biologically Active Piperidines
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Inhibition of A549 Cell Proliferation, Migration, and Invasion
The compound has been used as a PAK4 inhibitor, showing potent inhibition activity on A549 cell proliferation, migration, and invasion .
properties
IUPAC Name |
N-[4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S2/c1-14(2)19(23)21-16-3-5-17(6-4-16)28(24,25)20-13-15-9-11-22(12-10-15)29(26,27)18-7-8-18/h3-6,14-15,18,20H,7-13H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSAWTJJPYNMDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.